![molecular formula C23H22N2O2 B12544706 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- CAS No. 653604-43-4](/img/structure/B12544706.png)
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- is a chemical compound with the molecular formula C23H22N2O2 and a molecular weight of 358.44 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a cyano group, and an ethylpropoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- can be achieved through several methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out without solvents at room temperature or with heat, depending on the desired reaction rate and yield. Industrial production methods may involve more scalable processes, such as solvent-free reactions or fusion techniques, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the cyano or ethylpropoxyphenyl groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules .
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The cyano group and the naphthalene ring play crucial roles in its reactivity and binding affinity to biological targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- can be compared with other cyanoacetamide derivatives, which are also known for their diverse biological activities and synthetic utility . Similar compounds include N-cyanoacetamides and other substituted naphthalenecarboxamides . The unique combination of the cyano group, naphthalene ring, and ethylpropoxyphenyl group in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
653604-43-4 |
|---|---|
Molekularformel |
C23H22N2O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
6-cyano-N-(3-pentan-3-yloxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-21(4-2)27-22-7-5-6-20(14-22)25-23(26)19-11-10-17-12-16(15-24)8-9-18(17)13-19/h5-14,21H,3-4H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
WROAOKXXIIPNPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


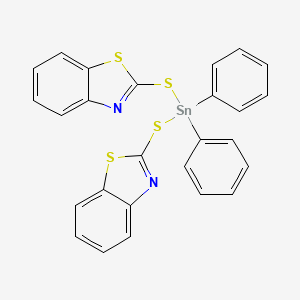
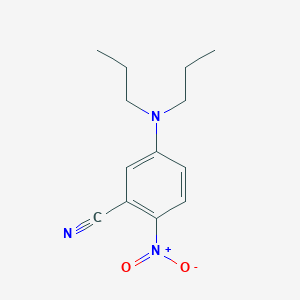

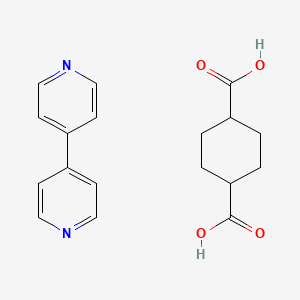
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)

![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)

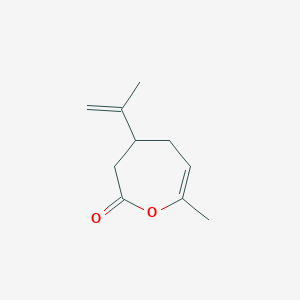
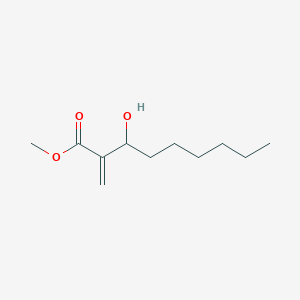
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
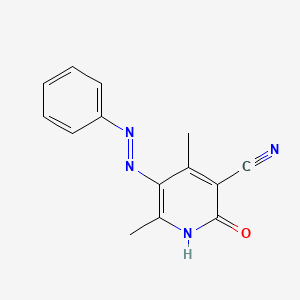
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
